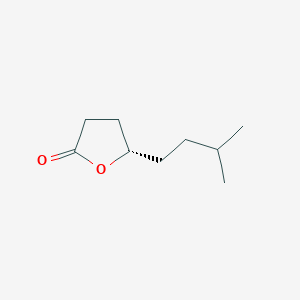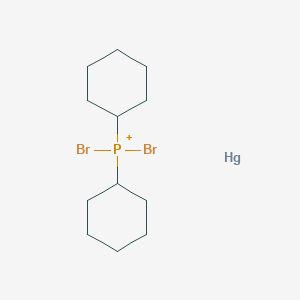
dibromo(dicyclohexyl)phosphanium;mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromo(dicyclohexyl)phosphanium;mercury is a compound that combines the elements bromine, phosphorus, and mercury
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(dicyclohexyl)phosphanium;mercury typically involves the reaction of dicyclohexylphosphine with bromine to form dibromo(dicyclohexyl)phosphine. This intermediate is then reacted with a mercury salt, such as mercury(II) chloride, to yield the final product. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Dibromo(dicyclohexyl)phosphanium;mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo(dicyclohexyl)phosphine oxide, while substitution reactions can produce a variety of halogenated derivatives.
Scientific Research Applications
Dibromo(dicyclohexyl)phosphanium;mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in biochemical studies to investigate the effects of mercury-containing compounds on biological systems.
Medicine: Research into the potential therapeutic applications of mercury-containing compounds may involve this compound.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which dibromo(dicyclohexyl)phosphanium;mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. Mercury can form strong bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The bromine atoms may also participate in halogen bonding interactions, further influencing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- Dibromo(diphenyl)phosphanium;mercury
- Dibromo(diethyl)phosphanium;mercury
- Dibromo(dimethyl)phosphanium;mercury
Uniqueness
Dibromo(dicyclohexyl)phosphanium;mercury is unique due to the presence of the dicyclohexyl groups, which impart specific steric and electronic properties to the compound. These properties can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
89954-89-2 |
|---|---|
Molecular Formula |
C12H22Br2HgP+ |
Molecular Weight |
557.68 g/mol |
IUPAC Name |
dibromo(dicyclohexyl)phosphanium;mercury |
InChI |
InChI=1S/C12H22Br2P.Hg/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-12H,1-10H2;/q+1; |
InChI Key |
BKEVJRHJUGBJMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[P+](C2CCCCC2)(Br)Br.[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


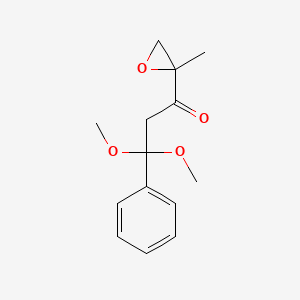
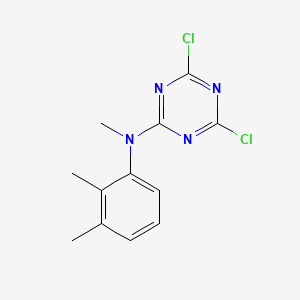
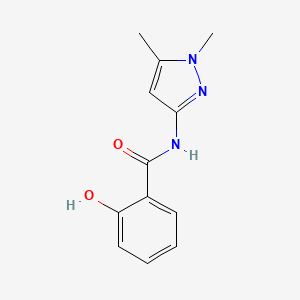

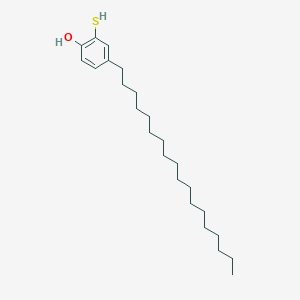
![[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14399316.png)

![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
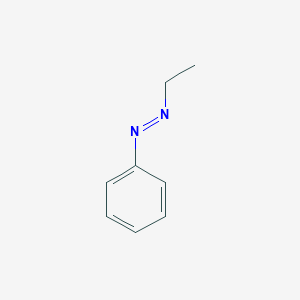
![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)
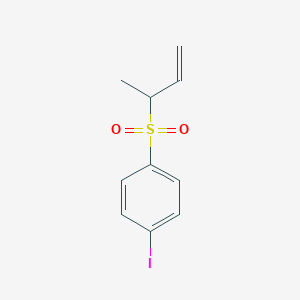
![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)
